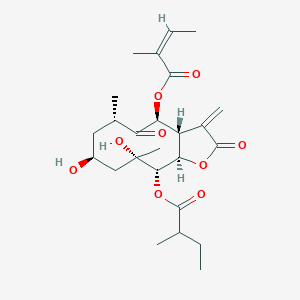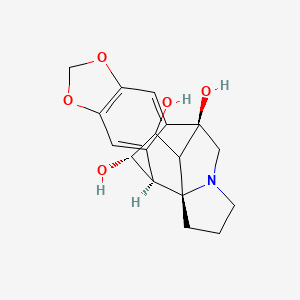
R. ruber mycolic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
R. ruber mycolic acid is a forty-six membered mycolic acid consisting of 3-hydroxydotriacontanoic acid having a tetradecyl group at the 2-position. It is a mycolic acid and a 3-hydroxy fatty acid.
科学的研究の応用
Mycolic Acid in Cell Wall Composition and Host Immune Response
Mycolic acid is a characteristic cell wall component of acid-fast bacteria like Rhodococcus ruber. It plays a significant role in various biological activities, particularly in host immune responses. Studies have explored the biosynthesis of mycolic acid in R. ruber, revealing details about the incorporation of carbon-labeled precursors into different molecular species of mycolic acids. This research is crucial for understanding the mechanism of mycolic acid biosynthesis in bacteria (Mishima, 1994).
Chromatography Analysis for Species Identification
High-performance liquid chromatography analysis of mycolic acids from whole organisms like R. ruber provides useful patterns for differentiating between Rhodococcus and Nocardia species. This analytical technique contributes to the laboratory identification of these bacterial species, demonstrating the distinctive nature of mycolic acids in R. ruber (Butler, Kilburn, & Kubica, 1987).
Environmental Remediation and Biodegradation
R. ruber strain P25 has shown the capability to utilize environmental pollutants like 4-chlorobiphenyl and 4-chlorobenzoic acid as sole carbon and energy sources, indicating its potential in environmental remediation. This biodegradation process involves specific enzyme systems and genetic components, highlighting the environmental applications of R. ruber in degrading toxic compounds (Plotnikova et al., 2012).
Mycolic Acid and Phagosome Trafficking
Research has shown that the chain length of mycolic acids in R. equi, a close relative of R. ruber, is crucial for diverting phagosome trafficking in macrophages. This indicates the importance of mycolic acid composition in the pathogenicity and intracellular survival of related Rhodococcus species (Sydor et al., 2012).
特性
分子式 |
C46H92O3 |
|---|---|
分子量 |
693.2 g/mol |
IUPAC名 |
3-hydroxy-2-tetradecyldotriacontanoic acid |
InChI |
InChI=1S/C46H92O3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-33-35-37-39-41-43-45(47)44(46(48)49)42-40-38-36-34-32-16-14-12-10-8-6-4-2/h44-45,47H,3-43H2,1-2H3,(H,48,49) |
InChIキー |
DKXQWQBYCTXRSN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCC)C(=O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


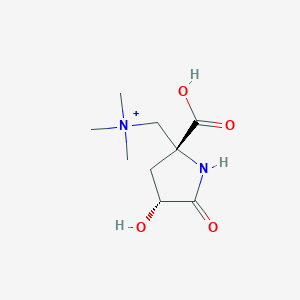
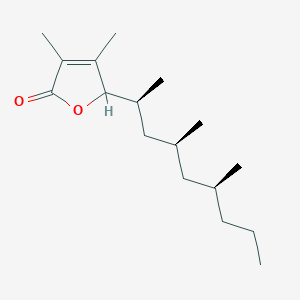
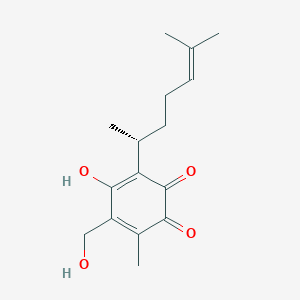
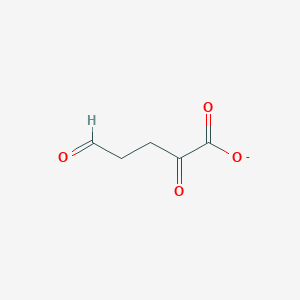

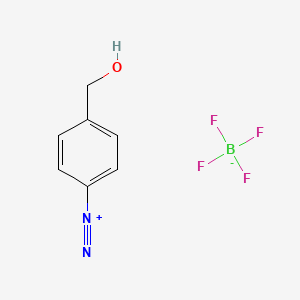
![(2S)-6,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1259421.png)


